molecular formula C5H3BrFN B041290 2-Bromo-5-fluoropyridine CAS No. 41404-58-4

2-Bromo-5-fluoropyridine

Cat. No.: B041290
CAS No.: 41404-58-4
M. Wt: 175.99 g/mol
InChI Key: UODINHBLNPPDPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-5-fluoropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research It’s known to be used in the synthesis of various compounds, indicating its role as a key intermediate in chemical reactions .

Mode of Action

The mode of action of this compound involves its participation in various chemical reactions. It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .

Biochemical Pathways

Its use in the synthesis of various compounds suggests that it can influence a range of biochemical pathways depending on the final products it helps to create .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it helps to synthesize. For instance, it can be used in the synthesis of mGluR5 antagonist for the treatment of neuropathic pain . Therefore, its effects would be indirectly related to the biological activity of these final compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides . Therefore, the conditions under which it’s stored and used can significantly impact its reactivity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoropyridine can be synthesized through several methods. One common method involves the bromination of 2-amino-5-fluoropyridine. The process typically includes the following steps :

  • Dissolve 2-amino-5-fluoropyridine in hydrobromic acid (48%) at 0°C.
  • Slowly add liquid bromine to the solution over 10 minutes.
  • Add sodium nitrite dissolved in water to the reaction mixture while maintaining the temperature at 0°C.
  • Stir the mixture for 30 minutes at 0°C, then add sodium hydroxide solution while keeping the temperature below 10°C.
  • Extract the product with ether, dry over sodium sulfate, filter, and concentrate to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or column chromatography .

Scientific Research Applications

2-Bromo-5-fluoropyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-fluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it suitable for specific synthetic applications that other similar compounds may not achieve .

Properties

IUPAC Name

2-bromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODINHBLNPPDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382481
Record name 2-Bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41404-58-4
Record name 2-Bromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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